REACTION_CXSMILES
|
[Cl:1][C:2]1[C:10]([Cl:11])=[CH:9][CH:8]=[C:7]([C:12]([F:15])([F:14])[F:13])[C:3]=1[C:4]([NH2:6])=O.N1C=CC=CC=1.FC(F)(F)C(OC(=O)C(F)(F)F)=O>O1CCOCC1>[Cl:1][C:2]1[C:10]([Cl:11])=[CH:9][CH:8]=[C:7]([C:12]([F:15])([F:13])[F:14])[C:3]=1[C:4]#[N:6]
|
Name
|
|
Quantity
|
409 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)N)C(=CC=C1Cl)C(F)(F)F
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
263 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
349 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
8.5 (± 1.5) °C
|
Type
|
CUSTOM
|
Details
|
After stirring the solution for 2 hours at 25° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitated crystals generated were then collected by filtration
|
Type
|
DISSOLUTION
|
Details
|
were dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
The solution was then washed with water and saturated saline solution in series
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crude product obtained
|
Type
|
WASH
|
Details
|
was washed with n-hexane
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C#N)C(=CC=C1Cl)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 358 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |